5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . It is a derivative of benzene, featuring both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is known for its stability at room temperature but should be handled with care to avoid contact with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction conditions precisely. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce various amine derivatives .
Scientific Research Applications
5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism by which 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diamino-5-fluorobenzotrifluoride
- 1,2-Diamino-5-fluoro-3-(trifluoromethyl)benzene
- 5-Trifluoromethyl-1,3-phenylenediamine
Uniqueness
5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBKWCAURJPXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379041 | |
Record name | 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179062-02-3 | |
Record name | 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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